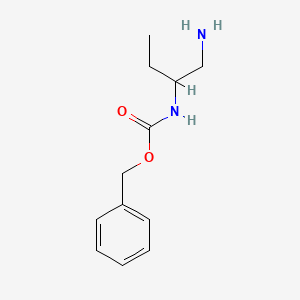

2-N-Cbz-butane-1,2-diamine

Description

BenchChem offers high-quality 2-N-Cbz-butane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-Cbz-butane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl N-(1-aminobutan-2-yl)carbamate |

InChI |

InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15) |

InChI Key |

CWOTXZZMEPSBPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-N-Cbz-butane-1,2-diamine: Synthesis and Properties

Abstract

(S)-2-N-Cbz-butane-1,2-diamine, also known as benzyl N-[(2S)-1-aminobutan-2-yl]carbamate, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereodefined vicinal diamine motif with one amine selectively protected by a carboxybenzyl (Cbz) group, makes it an important intermediate for the synthesis of chiral ligands, organocatalysts, and complex pharmaceutical agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its physicochemical properties, and discusses its applications, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Chiral Vicinal Diamines

Chiral vicinal diamines are privileged structures in chemistry.[1] Their C2-symmetric or pseudo-symmetric backbone is a cornerstone in the design of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[2] Furthermore, this structural motif is present in numerous biologically active natural products and synthetic drugs, highlighting its importance in molecular recognition and interaction with biological targets.

(S)-2-N-Cbz-butane-1,2-diamine serves as a versatile intermediate. The primary amine offers a nucleophilic site for further functionalization, while the Cbz-protected secondary amine is shielded. The Cbz group is particularly useful as it is stable under a wide range of conditions but can be cleanly removed via hydrogenolysis, ensuring orthogonality with many other common protecting groups.[] This differential protection allows for sequential and site-selective modifications, a crucial strategy in multi-step synthesis.

Synthesis of (S)-2-N-Cbz-butane-1,2-diamine

A logical and efficient synthesis of the target molecule commences from the readily available chiral precursor, (S)-2-aminobutanol. This route involves the conversion of the hydroxyl group into a primary amine, thereby creating the 1,2-diamine backbone, followed by selective protection of the internal amino group.

Retrosynthetic Analysis & Strategy

The chosen synthetic strategy hinges on a four-step sequence starting from (S)-2-aminobutanol:

-

Activation of the Hydroxyl Group : Conversion of the primary alcohol into a good leaving group, typically via sulfonation (mesylation or tosylation), to facilitate nucleophilic substitution.

-

Introduction of the Second Nitrogen : A nucleophilic substitution reaction using an azide source to replace the sulfonate ester. The azide is a reliable and safe precursor to a primary amine.

-

Reduction of the Azide : Conversion of the azide to the corresponding primary amine to form (S)-butane-1,2-diamine.

-

Selective N-Protection : Introduction of the Cbz group onto the more sterically accessible and electronically distinct primary amine. However, in practice, the secondary amine is often protected due to steric and electronic factors, leading to the desired product.

dot

Sources

Spectroscopic Characterization of (R)-2-N-Cbz-butane-1,2-diamine: A Technical Guide

Introduction

(R)-2-N-Cbz-butane-1,2-diamine, a chiral diamine derivative, serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral ligands. The strategic placement of the carbobenzyloxy (Cbz) protecting group on one of the amino functionalities allows for selective chemical transformations at the free primary amine. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of (R)-2-N-Cbz-butane-1,2-diamine and the numbering convention used for the subsequent spectroscopic analysis.

Figure 1: Chemical structure of (R)-2-N-Cbz-butane-1,2-diamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Rationale |

| H-4 (CH₃) | ~0.9 | Triplet (t) | 3H | J ≈ 7 | Aliphatic methyl group coupled to the C-3 methylene protons. |

| H-3 (CH₂) | ~1.4-1.6 | Multiplet (m) | 2H | - | Diastereotopic methylene protons coupled to both the C-4 methyl and the C-2 methine protons. |

| H-1 (CH₂) | ~2.6-2.8 | Multiplet (m) | 2H | - | Methylene protons adjacent to the free primary amine (N-1). |

| H-2 (CH) | ~3.5-3.7 | Multiplet (m) | 1H | - | Methine proton adjacent to the Cbz-protected amine and the ethyl group. |

| NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H | - | Protons of the primary amine; chemical shift can vary with concentration and solvent. |

| NH | ~5.0-5.5 | Broad Singlet (br s) or Doublet (d) | 1H | - | Amide proton; its signal may broaden or couple with the C-2 proton. |

| CH₂ (Cbz) | ~5.1 | Singlet (s) | 2H | - | Methylene protons of the benzyloxy group. |

| Aryl-H (Cbz) | ~7.3-7.4 | Multiplet (m) | 5H | - | Aromatic protons of the phenyl ring in the Cbz group. |

Experimental Workflow for ¹H NMR Spectroscopy:

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-4 (CH₃) | ~10-15 | Aliphatic methyl carbon. |

| C-3 (CH₂) | ~25-30 | Aliphatic methylene carbon. |

| C-1 (CH₂) | ~40-45 | Methylene carbon adjacent to the primary amine. |

| C-2 (CH) | ~50-55 | Methine carbon attached to the Cbz-protected nitrogen. |

| CH₂ (Cbz) | ~67 | Methylene carbon of the benzyloxy group. |

| C=O (Cbz) | ~156 | Carbonyl carbon of the carbamate.[1] |

| Aryl-C (Cbz) | ~128-137 | Aromatic carbons of the phenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300-3500 | Stretching (two bands for primary amine) |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Carbamate) | ~1690-1710 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| N-H (Amine) | 1590-1650 | Bending |

| C-N | 1000-1250 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. For a compound like (R)-2-N-Cbz-butane-1,2-diamine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS):

-

Molecular Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₂H₁₈N₂O₂ + H]⁺ would be approximately 223.14.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇, 91 Da) from the molecular ion.

-

Cleavage of the carbamate C-O bond.

-

Fragmentation of the butane chain.

-

Experimental Protocol for ESI-MS:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets.

-

Desolvation: Use a heated capillary and nitrogen gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic data for (R)-2-N-Cbz-butane-1,2-diamine can be confidently predicted based on its molecular structure and by drawing comparisons with analogous compounds. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive characterization of this important chiral building block. This guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling them to verify the identity and purity of their materials and to confidently proceed with their research endeavors.

References

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2-Butanediamine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

Sources

Technical Guide: Solubility Profile of 2-N-Cbz-butane-1,2-diamine

This guide details the solubility profile, physicochemical behavior, and experimental handling of 2-N-Cbz-butane-1,2-diamine (IUPAC: benzyl (1-aminobutan-2-yl)carbamate).

The content is structured to support process chemistry decisions, specifically extraction, purification, and formulation.

Chemical Identity & Physicochemical Basis

To predict and manipulate solubility, one must first understand the competing molecular forces within the structure. This molecule is an amphiphilic chimera , possessing distinct lipophilic and hydrophilic domains.

-

Compound Name: 2-N-Cbz-butane-1,2-diamine[1]

-

IUPAC Name: Benzyl (1-aminobutan-2-yl)carbamate

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Molecular Weight: ~222.28 g/mol

Structural Analysis for Solvation

The molecule contains three distinct functional regions that dictate its solvent compatibility:

-

The Cbz (Carboxybenzyl) Group: A large, lipophilic aromatic moiety. It drives solubility in organic solvents (DCM, EtOAc) via

- -

The Carbamate Linker (-NH-CO-O-): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This allows solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

-

The Primary Amine (-NH₂): A basic, hydrophilic center. This is the "solubility switch." At neutral/high pH, it can participate in H-bonding but remains lipophilic enough for organic extraction. At low pH, it protonates to an ammonium salt (

), inverting the solubility profile to favor water.

Solubility Profile Matrix

The following data categorizes solvent compatibility based on experimental precedence for Cbz-protected diamines.

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| Chlorinated | Dichloromethane (DCM) | High | >100 mg/mL | Primary solvent for extraction and reactions. |

| Chloroform | High | >100 mg/mL | Alternative to DCM; good for NMR analysis. | |

| Esters | Ethyl Acetate (EtOAc) | Good | 50–80 mg/mL | Standard extraction solvent; safer than DCM. |

| Alcohols | Methanol / Ethanol | High | >100 mg/mL | Soluble, but protic nature may interfere with some reactions. |

| Polar Aprotic | DMSO / DMF | Very High | >200 mg/mL | Used for stock solutions; difficult to remove. |

| Ethers | THF | Good | 50–80 mg/mL | Excellent reaction medium; miscible with water. |

| Diethyl Ether | Moderate | 10–30 mg/mL | Often used to precipitate impurities or crystallize. | |

| Alkanes | Hexane / Heptane | Poor | <1 mg/mL | Antisolvent. Used to induce crystallization. |

| Aqueous | Water (pH > 9) | Insoluble | <0.1 mg/mL | Molecule is neutral/lipophilic. |

| Water (pH < 4) | Soluble | >100 mg/mL | Forms water-soluble ammonium salt. |

Experimental Protocols & Workflows

Protocol A: Solubility Switching (Acid/Base Extraction)

This is the primary method for purifying the compound from non-basic impurities (e.g., benzyl alcohol, bis-Cbz byproducts).

Principle: The free primary amine (pKa ~10) accepts a proton in acid, becoming ionic and water-soluble. Impurities lacking this amine remain in the organic phase.

-

Dissolution: Dissolve crude mixture in DCM or EtOAc .

-

Acid Wash: Extract the organic layer with 1M HCl (aq) .

-

Result: The 2-N-Cbz-butane-1,2-diamine moves to the Aqueous Phase (as the hydrochloride salt). Non-basic impurities stay in the Organic Phase.

-

-

Separation: Discard the organic layer (or keep for recovery of byproducts).

-

Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. Na₂CO₃ until pH > 12.

-

Result: The compound deprotonates and precipitates/oils out.

-

-

Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Crystallization / Precipitation

If the compound is an oil (common for short-chain diamines), conversion to a solid salt is recommended for stability.

-

Dissolve: Dissolve the free base in a minimum volume of Methanol or DCM .

-

Acidify: Add 1.1 equivalents of HCl in Dioxane (4M solution).

-

Precipitate: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent.

-

Isolate: Filter the resulting white solid (hydrochloride salt).

Visualization of Solubility Logic

Diagram 1: Solubility-Driven Purification Workflow

This decision tree illustrates how to exploit the solubility profile for purification.

Caption: Acid-Base extraction workflow utilizing the pH-dependent solubility switch of the primary amine.

Diagram 2: Solvation Interactions

Understanding why the molecule dissolves helps in solvent selection for chromatography.

Caption: Mechanistic interactions between functional groups and solvent classes.[2]

Critical Application Notes

Stability in Solution

-

Acid Sensitivity: The Cbz group is generally stable to weak acids (acetic acid) and dilute mineral acids (1M HCl) at room temperature. However, strong acids (HBr in acetic acid, neat TFA) or Lewis acids (BBr₃) will cleave the Cbz group. Avoid these if the goal is to retain protection.

-

Base Sensitivity: The compound is stable in basic organic solvents (e.g., Et₃N in DCM) and aqueous base.

-

Hydrogenation: Do not use solvents containing dissolved hydrogen gas or Pd/C catalysts unless deprotection is intended.

Chromatography Guidelines

For purification via silica gel flash chromatography:

-

Stationary Phase: Standard Silica Gel (40–63 µm).

-

Mobile Phase: Use DCM:Methanol (95:5 to 90:10) containing 1% Triethylamine (TEA) or Ammonium Hydroxide .

-

Why Base? The free primary amine interacts strongly with acidic silanols on the silica, leading to "streaking" (broad peaks) and yield loss. Adding TEA blocks these sites.

-

-

Alternative System: Ethyl Acetate:Hexane is often insufficient to elute the free amine due to its polarity; however, it works well for fully protected precursors.

References

-

Organic Chemistry Portal. Protection of Amino Groups: Carbamates (Cbz). [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136, Benzyl carbamate. [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Cbz stability and solubility properties).

Sources

An In-Depth Technical Guide to Enantiopure 2-N-Cbz-butane-1,2-diamine: Commercial Availability and Synthetic Strategies for Drug Development Professionals

This guide provides a comprehensive technical overview of enantiopure 2-N-Cbz-butane-1,2-diamine, a critical building block for the synthesis of chiral ligands, catalysts, and pharmacologically active molecules. Recognizing the pivotal role of stereochemistry in drug development, this document offers researchers, medicinal chemists, and process development scientists a detailed examination of procurement pathways, in-house synthetic procedures, and robust analytical methodologies for ensuring enantiopurity.

Strategic Importance in Medicinal Chemistry

Enantiopure vicinal diamines are privileged scaffolds in medicinal chemistry. The defined spatial orientation of the two amino groups in compounds like (R)- and (S)-2-N-Cbz-butane-1,2-diamine allows for the construction of complex molecular architectures with precise stereochemical control. The presence of a readily cleavable benzyloxycarbonyl (Cbz) protecting group on one of the amines provides a strategic handle for selective functionalization, enabling the synthesis of a diverse array of chiral molecules, including potent enzyme inhibitors and asymmetric catalysts. The selective protection of the secondary amine at the C2 position leaves the primary amine at the C1 position available for further chemical modification, a crucial feature in the construction of targeted therapeutics.

Commercial Availability and Procurement

A thorough investigation of the current chemical supplier landscape reveals that while "2-N-Cbz-butane-1,2-diamine hydrochloride" is commercially available, it is predominantly offered as a racemic mixture. For researchers requiring stereochemically pure compounds, direct sourcing of the enantiopure protected diamine is challenging.

Table 1: Commercial Availability of 2-N-Cbz-butane-1,2-diamine Hydrochloride (Presumed Racemic)

| Supplier | Product Name | CAS Number | Notes |

| Benchchem[1] | 2-N-Cbz-Butane-1,2-diamine hydrochloride | 1179361-76-2 | Enantiomeric purity not specified. |

| Pure Chemistry Scientific Inc.[2] | 2-N-Cbz-Butane-1,2-diamine hydrochloride | 1179361-76-2 | Purity listed as 95%, enantiomeric status unclear. |

However, the key precursors, enantiopure (R)- and (S)-butane-1,2-diamine, are readily available from various suppliers. This accessibility provides a reliable and cost-effective route for the in-house synthesis of the desired enantiopure N-Cbz protected diamines.

Table 2: Commercial Availability of Enantiopure Butane-1,2-diamine

| Supplier | Product Name | CAS Number | Purity/Notes |

| Pharmaffiliates[3] | (S)-Butane-1,2-diamine | 144368-19-4 | Inquiry for details. |

| Biosynth[4] | Butane-1,2-diamine dihydrochloride | 1081531-27-2 | Racemic, but indicates general availability of the scaffold. |

This table is representative and not exhaustive. Researchers are encouraged to consult additional chemical supplier databases.

In-House Synthesis: A Strategic Imperative

Given the limited commercial availability of enantiopure 2-N-Cbz-butane-1,2-diamine, a well-defined in-house synthetic protocol is essential for research and development teams. The following section details a reliable method for the selective mono-Cbz protection of enantiopure butane-1,2-diamine.

Synthetic Strategy: Selective N-Cbz Protection

The selective protection of the less sterically hindered primary amine in a 1,2-diamine can be challenging. However, by carefully controlling the reaction conditions, particularly the stoichiometry of the protecting group reagent and the reaction temperature, preferential protection of the more nucleophilic primary amine can be achieved. Due to the electron-donating effect of the ethyl group, the secondary amine at the C2 position is less nucleophilic than the primary amine at the C1 position. However, for the purpose of synthesizing the title compound, we will target the protection of the secondary amine. A common strategy for selective protection involves the use of a bulky protecting group precursor or specific reaction conditions that favor reaction at one site over the other.

A more direct and reliable approach for the synthesis of enantiopure 2-N-Cbz-butane-1,2-diamine is to start from the corresponding enantiopure amino acid, L- or D-α-aminobutyric acid. This method offers excellent stereochemical control.

Figure 1: Proposed synthetic pathway to enantiopure 2-N-Cbz-butane-1,2-diamine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-(Benzyloxycarbonylamino)butanoic Acid

-

To a stirred solution of (S)-2-aminobutanoic acid (1.0 equiv.) in 2 M NaOH (3.0 equiv.) and 1,4-dioxane at 0 °C, add benzyl chloroformate (1.1 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Step 2: Synthesis of (S)-Benzyl (1-amino-1-oxobutan-2-yl)carbamate

-

Dissolve the Cbz-protected amino acid (1.0 equiv.) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (1.0 equiv.) followed by the dropwise addition of ethyl chloroformate (1.0 equiv.).

-

Stir the resulting mixed anhydride for 30 minutes at -15 °C.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) and continue stirring for 3 hours at room temperature.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate to give the amide.

Step 3: Synthesis of (S)-2-N-Cbz-butane-1,2-diamine

-

Prepare a solution of sodium hypobromite (NaOBr) by adding bromine (1.1 equiv.) to a cold (0 °C) solution of NaOH (4.4 equiv.) in water.

-

Add the amide (1.0 equiv.) in a suitable solvent (e.g., dioxane) to the freshly prepared NaOBr solution at 0 °C.

-

Warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC).

-

Cool the mixture and extract with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure (S)-2-N-Cbz-butane-1,2-diamine.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of 2-N-Cbz-butane-1,2-diamine is paramount for its application in drug development. A combination of chromatographic and spectroscopic techniques should be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. For N-Cbz protected diamines, polysaccharide-based chiral stationary phases (CSPs) are often effective.

Table 3: Suggested Chiral HPLC Method Parameters

| Parameter | Recommendation |

| Column | Chiralpak AD-H, Chiralcel OD-H, or equivalent |

| Mobile Phase | Hexane/Isopropanol with a small amount of diethylamine (e.g., 0.1%) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Column Temperature | 25 °C (can be varied to optimize separation) |

Method development and optimization will be necessary to achieve baseline separation of the enantiomers.

Figure 2: Quality control workflow for enantiopure 2-N-Cbz-butane-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of the synthesized compound.

-

¹H NMR: The spectrum should show characteristic signals for the benzylic protons of the Cbz group (around 5.1 ppm), the aromatic protons (7.3-7.4 ppm), and the aliphatic protons of the butane backbone. The integration of these signals should be consistent with the proposed structure.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons.

Mass Spectrometry

Mass spectrometry should be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ ion should be observed.

Conclusion

While the direct commercial availability of enantiopure 2-N-Cbz-butane-1,2-diamine is limited, this guide provides a clear and actionable strategy for its in-house synthesis starting from readily available chiral precursors. The detailed synthetic protocol, coupled with robust analytical methods for quality control, empowers research and development teams to confidently produce this valuable building block for their drug discovery programs. Adherence to the described synthetic and analytical procedures will ensure the high chemical and enantiomeric purity required for the successful development of novel chiral therapeutics.

References

-

Pure Chemistry Scientific Inc. 2-N-Cbz-Butane-1,2-diamine hydrochloride CAS NO.1179361-76-2. [Link]

-

Pharmaffiliates. (S)-Butane-1,2-diamine. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

A Technical Guide to 2-N-Cbz-butane-1,2-diamine and Its Derivatives for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-N-Cbz-butane-1,2-diamine, a valuable chiral building block in synthetic and medicinal chemistry. The guide details its chemical identity, including its CAS number, and outlines a robust, field-proven synthetic methodology. Furthermore, it explores the preparation and properties of key derivatives, offering insights into their potential applications in drug discovery and materials science. This document is intended to serve as a practical resource for researchers, providing both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of Vicinal Diamines

Vicinal diamines are privileged structural motifs found in a wide array of biologically active compounds, including natural products and pharmaceutical agents.[1][2] Their ability to coordinate with metal ions and form key hydrogen bonding interactions makes them critical components of chiral ligands in asymmetric catalysis and essential pharmacophores in drug design. The introduction of a carboxybenzyl (Cbz) protecting group offers a stable yet readily cleavable handle, enabling selective functionalization of the diamine scaffold. 2-N-Cbz-butane-1,2-diamine, with its defined stereochemistry, represents a versatile platform for the synthesis of complex molecular architectures.

Core Compound: 2-N-Cbz-butane-1,2-diamine

The foundational compound of this guide is 2-N-Cbz-butane-1,2-diamine. Its hydrochloride salt is the most commonly available form.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-N-Cbz-butane-1,2-diamine hydrochloride | 1179361-76-2 | C12H19ClN2O2 | 258.74 g/mol |

Synthesis of 2-N-Cbz-butane-1,2-diamine: A Plausible and Detailed Protocol

Step 1: Stereoselective Synthesis of (S)-2-aminobutan-1-ol

The synthesis of enantiomerically pure (S)-2-aminobutan-1-ol is crucial for obtaining the desired stereoisomer of the final product. A common and efficient method involves the reduction of the naturally occurring amino acid, L-2-aminobutyric acid.[3][4][5]

Experimental Protocol: Reduction of L-2-Aminobutyric Acid

-

Reaction Setup: To a high-pressure reactor, add L-2-aminobutyric acid (1 equivalent), deionized water (2-6 times the mass of the amino acid), sulfuric acid (0.1-1.0 equivalents), and a ruthenium-carbon catalyst (Ru/C, 0.05-0.5 equivalents by mass).[3][4]

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 2-4 MPa. Heat the reaction mixture to 60-70°C and stir vigorously for 4-10 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.[4][5]

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate is then partially concentrated under reduced pressure.

-

Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 6.8-7.2. Add ethanol to precipitate the inorganic salts, which are then removed by centrifugation or filtration. The ethanol is removed from the filtrate by vacuum distillation, and the crude (S)-2-aminobutan-1-ol is purified by fractional distillation under reduced pressure to yield the final product.[3]

Step 2: Conversion of (S)-2-aminobutan-1-ol to (S)-2-N-Cbz-butane-1,2-diamine

This transformation involves the protection of the amino group, followed by the conversion of the hydroxyl group into an amino group.

3.2.1. N-Protection of (S)-2-aminobutan-1-ol

The amino group of (S)-2-aminobutan-1-ol is protected with a Cbz group using benzyl chloroformate under basic conditions.

Experimental Protocol: Cbz Protection

-

Dissolution: Dissolve (S)-2-aminobutan-1-ol (1.0 equivalent) in a suitable aqueous solvent system, such as a mixture of water and a miscible organic solvent (e.g., dioxane or THF). Cool the solution in an ice bath.

-

Addition of Base and Cbz-Cl: While stirring vigorously, add a base such as sodium carbonate (2.5 equivalents) to maintain a pH between 8 and 10.[6] Then, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-benzyl (1-hydroxybutan-2-yl)carbamate.

3.2.2. Conversion of the Hydroxyl Group to an Amine

The hydroxyl group of the Cbz-protected amino alcohol is converted to a primary amine. This can be achieved via a two-step process involving mesylation followed by nucleophilic substitution with an azide, and subsequent reduction.

Experimental Protocol: Azidation and Reduction

-

Mesylation: Dissolve the (S)-benzyl (1-hydroxybutan-2-yl)carbamate (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane under an inert atmosphere. Cool the solution to 0°C and add triethylamine (1.2 equivalents). Add methanesulfonyl chloride (1.1 equivalents) dropwise and stir the reaction at 0°C for 1-2 hours.

-

Azide Substitution: To the reaction mixture, add sodium azide (1.5 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide). Heat the reaction to reflux and stir for 12-24 hours. After cooling, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the crude azide intermediate.

-

Reduction: Dissolve the crude azide in a suitable solvent like methanol or ethanol. Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator). Once the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-2-N-Cbz-butane-1,2-diamine.

-

Formation of Hydrochloride Salt: For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Derivatives of 2-N-Cbz-butane-1,2-diamine

The presence of a free primary amine in 2-N-Cbz-butane-1,2-diamine allows for a wide range of derivatization reactions, including N-alkylation and N-acylation, to generate a library of compounds with diverse functionalities.

N-Alkylation

Reductive amination is a common method for the N-alkylation of primary amines.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 2-N-Cbz-butane-1,2-diamine (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Reduction: Add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise to the stirring solution at room temperature.

-

Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-alkylated product.

N-Acylation

The primary amine can be readily acylated using acid chlorides or anhydrides.

Experimental Protocol: N-Acylation

-

Reaction Setup: Dissolve 2-N-Cbz-butane-1,2-diamine (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane under an inert atmosphere.

-

Acylation: Cool the solution to 0°C and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to afford the N-acylated derivative.

Representative Derivatives and their CAS Numbers

| Derivative Name | CAS Number | Notes |

| Benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate | 88463-19-8 | An example of a Cbz-protected amino acid amide derivative.[7] |

| Benzyl N-(3-hydroxypropyl)carbamate | 34637-22-4 | A related Cbz-protected amino alcohol. |

| Benzyl carbamate | 621-84-1 | The parent Cbz-amine.[8][9] |

Logical Workflow and Methodological Rationale

The synthetic strategy and derivatization pathways are designed with modularity and efficiency in mind.

Caption: Synthetic and derivatization workflow for 2-N-Cbz-butane-1,2-diamine.

The choice of L-2-aminobutyric acid as a starting material is advantageous due to its natural abundance and high enantiopurity. The Cbz protecting group is selected for its robustness under various reaction conditions and its facile removal via catalytic hydrogenolysis, which is orthogonal to many other protecting groups. The conversion of the hydroxyl group to an amine via an azide intermediate is a reliable and high-yielding method that proceeds with inversion of configuration, thus preserving stereochemical integrity.

Conclusion

2-N-Cbz-butane-1,2-diamine is a highly valuable and versatile chiral building block. This guide provides a comprehensive framework for its synthesis and derivatization, empowering researchers to utilize this compound in their synthetic endeavors. The outlined protocols, grounded in established chemical principles, offer a reliable starting point for the preparation of a wide range of novel molecules with potential applications in drug discovery and materials science.

References

-

Lucena, R., et al. (2006). The Chemistry of Vicinal Diamines. PubMed. [Link]

-

Kotti, S. R. S. S., et al. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. PubMed. [Link]

- CN105061224A - Synthetic method of L-2-aminobutanol.

- CN105481703A - Method for synthesizing (S)-2-aminobutanol.

- US3944617A - Synthesis of dl-2-amino-1-butanol.

- CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

-

Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

- US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.

-

Avalos, M., et al. (2013). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC. [Link]

-

D'Souza, A., & Hart, D. J. (2011). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. [Link]

-

benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate. MOLBASE. [Link]

-

Lucena, R., et al. (2006). The Chemistry of Vicinal Diamines. PubMed. [Link]

-

Kotti, S. R. S. S., et al. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. PubMed. [Link]

-

Benzyl carbamate. PubChem. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Synthesis of a series of vicinal diamines with potential biological activity. ResearchGate. [Link]

-

Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Wiley Online Library. [Link]

Sources

- 1. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]

- 4. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 5. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. m.molbase.com [m.molbase.com]

- 8. Benzyl carbamate, 98% | Fisher Scientific [fishersci.ca]

- 9. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Benzyl N-(1-aminobutan-2-yl)carbamate (Cbz-protected butane-1,2-diamine)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Cbz-protected butane-1,2-diamine, a key building block in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and characterization, offering field-proven insights to facilitate its effective use in research and development.

Core Molecular Attributes

Cbz-protected butane-1,2-diamine, systematically named benzyl N-(1-aminobutan-2-yl)carbamate, is a chiral diamine derivative where one of the amino groups is selectively protected by a carboxybenzyl (Cbz) group. This strategic protection allows for regioselective reactions at the remaining free primary amine, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The compound is most commonly available and utilized as its hydrochloride salt to improve stability and handling.

Chemical Structure and Properties

The molecular structure consists of a butane backbone with amino groups at the first and second positions. The Cbz group is attached to the nitrogen at the second position.

Table 1: Physicochemical Properties of Cbz-protected butane-1,2-diamine

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | benzyl N-(1-aminobutan-2-yl)carbamate | benzyl N-(1-aminobutan-2-yl)carbamate;hydrochloride[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₉ClN₂O₂[2][3] |

| Molecular Weight | 222.28 g/mol | ~258.75 g/mol [1][2] |

| CAS Number | Not specified | 1179361-76-2[2][3] |

The presence of the Cbz protecting group imparts specific characteristics to the molecule. The benzyloxycarbonyl group is stable under a variety of reaction conditions but can be selectively removed, most commonly through catalytic hydrogenation.[4] This strategic application of the Cbz group is a cornerstone of modern peptide synthesis and the broader field of medicinal chemistry.[4][5]

Synthesis and Purification Protocol

The synthesis of Cbz-protected butane-1,2-diamine typically involves the selective protection of one of the amino groups of butane-1,2-diamine. The following is a generalized, yet robust, protocol for its preparation.

Experimental Workflow: Synthesis of Benzyl N-(1-aminobutan-2-yl)carbamate Hydrochloride

This workflow outlines the key stages in the synthesis, from the initial reaction to the isolation of the final product.

Caption: A generalized workflow for the synthesis of Cbz-protected butane-1,2-diamine hydrochloride.

Detailed Step-by-Step Methodology

Materials:

-

Butane-1,2-diamine

-

Benzyl Chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Ethereal Hydrogen Chloride (HCl)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve butane-1,2-diamine (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (0.95 equivalents to favor mono-protection) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude mixture by silica gel column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add ethereal HCl dropwise while stirring until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield benzyl N-(1-aminobutan-2-yl)carbamate hydrochloride as a white solid.

Causality Behind Experimental Choices:

-

Slow Addition at 0°C: The reaction between an amine and benzyl chloroformate is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and minimize the formation of di-protected and other side products.

-

Use of Less than 1 Equivalent of Cbz-Cl: To selectively protect only one of the two amino groups, a slight sub-stoichiometric amount of the protecting agent is used. This statistically favors the formation of the mono-protected product over the di-protected species.

-

Aqueous Workup with NaHCO₃: The reaction generates HCl as a byproduct. A weak base like sodium bicarbonate is used to neutralize the acid without promoting the cleavage of the Cbz group.

-

Conversion to Hydrochloride Salt: The free amine product can be an oil and may be less stable over time. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to handle and store.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Cbz-protected butane-1,2-diamine, a combination of analytical techniques should be employed.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the aliphatic protons of the butane chain. The ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the protonated free base or the intact molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (carbamate), and aromatic C-H stretching should be present. |

| Melting Point Analysis | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity for the crystalline hydrochloride salt. |

Logical Relationships in Application

The utility of Cbz-protected butane-1,2-diamine lies in its bifunctional nature, allowing for sequential chemical modifications.

Caption: Logical flow for the utilization of Cbz-protected butane-1,2-diamine in multi-step synthesis.

This sequential modification strategy is fundamental in constructing complex molecular architectures, such as in the synthesis of chiral ligands for catalysis or in the elaboration of scaffolds for drug discovery.

Conclusion

Cbz-protected butane-1,2-diamine is a versatile and valuable building block for organic synthesis. A thorough understanding of its properties, a well-defined synthetic protocol, and rigorous characterization are paramount to its successful application in research and development. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical intermediate.

References

-

The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Mil-Spec Industries Corp. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

Comprehensive Guide to the Stability and Storage of 2-N-Cbz-butane-1,2-diamine

The following technical guide details the stability profile and storage protocols for 2-N-Cbz-butane-1,2-diamine . This document is structured for researchers and formulation scientists requiring strict adherence to compound integrity.

Executive Summary: Critical Storage Parameters

For immediate implementation, adhere to the following "Gold Standard" storage matrix. This compound is a chiral building block prone to oxidative degradation and hygroscopic destabilization, particularly in its salt form.

| Parameter | Requirement | Rationale |

| Primary Container | Amber Glass Vial (Borosilicate Type I) | Prevents photo-initiated oxidation of the benzylic C-H bond. |

| Closure System | Teflon (PTFE) lined screw cap + Parafilm seal | Ensures hermetic seal against moisture and oxygen ingress. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical: The primary amine at C1 is CO₂-philic; prevents carbamate salt formation. |

| Temperature | -20°C (Long-term) / 2-8°C (Active use) | Slows kinetic degradation rates (hydrolysis/oxidation). |

| Desiccation | Required (Store over silica/CaSO₄) | The hydrochloride salt form (CAS 1179361-76-2) is highly hygroscopic. |

Chemical Identity & Molecular Architecture[1][2]

Understanding the molecule's specific vulnerabilities requires analyzing its functional groups.

-

Compound Name: 2-N-Cbz-butane-1,2-diamine (often supplied as HCl salt)[1][2]

-

Synonyms: Benzyl N-(1-aminobutan-2-yl)carbamate[3]

-

Molecular Structure:

-

C1 Position: Primary Amine (

). This is the "active" nucleophile, highly susceptible to oxidation and atmospheric -

C2 Position: Secondary Amine protected by Carbobenzyloxy (Cbz). This carbamate is generally stable but sensitive to strong acids and catalytic hydrogenation.

-

Chirality: The C2 center is chiral. Racemization is a risk only under strong basic conditions or high thermal stress.

-

Critical Degradation Pathways

To ensure stability, one must mitigate the specific chemical pathways that lead to impurity formation.

A. Atmospheric Carboxylation (The "White Crust" Phenomenon)

The primary amine at C1 is a strong nucleophile. Upon exposure to air, it rapidly reacts with atmospheric

B. Oxidative Deamination

While the Cbz group protects the C2 nitrogen, the C1 primary amine is vulnerable to oxidative deamination, particularly in solution or if stored as a free base oil. This leads to the formation of the corresponding aldehyde and ammonia byproducts.

C. Hygroscopic Hydrolysis

The commercial HCl salt is hygroscopic. Absorbed water does not immediately hydrolyze the Cbz group (which requires strong acid/heat), but it creates a localized acidic aqueous environment that accelerates:

-

Hydrolysis of the carbamate linkage (slow).

-

Microbial growth if not sterile.

D. Intramolecular Cyclization

In rare cases (high heat >60°C or basic pH), the free primary amine (C1) can attack the carbonyl of the Cbz group (C2), releasing benzyl alcohol and forming a cyclic urea (4-ethylimidazolidin-2-one).

Visualization of Degradation Logic

The following diagram maps the causality between environmental stressors and chemical breakdown.

Caption: Mechanistic map showing how environmental vectors (Red) drive specific degradation products (Grey) from the parent compound (Blue).

Detailed Storage & Handling Protocols

Phase 1: Receiving and Initial Storage

-

Inspection: Upon receipt, check for "caking" or discoloration. The powder should be white to off-white. Yellowing indicates oxidation.

-

Aliquot Strategy: Do not store the bulk bottle at 4°C and repeatedly open it.

-

Protocol: In a glovebox or dry-bag, divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) in amber glass vials.

-

-

Sealing: Flush each vial with Argon gas before capping. Seal the cap-neck junction with Parafilm.

-

Freezing: Place aliquots in a secondary container (Ziploc bag with desiccant packet) and store at -20°C .

Phase 2: Handling for Experiments (Thawing)

-

The "Warm-Up" Rule: Never open a cold vial directly in the lab atmosphere.

-

Why? Condensation will immediately form on the cold solid, introducing water.

-

Step: Remove the vial from the freezer and let it equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

-

-

Solvent Compatibility:

-

Preferred: DMSO, DMF, Methanol (for the HCl salt).

-

Avoid: Acetone or Ketones (The primary amine will react to form imines/Schiff bases).

-

Phase 3: Solution Stability

-

Short Term: Solutions in DMSO/DMF are stable for 24 hours at Room Temperature.

-

Long Term: Do not store solutions. Prepare fresh. If unavoidable, freeze DMSO stock solutions at -20°C (stable for ~1 week), but verify purity via LC-MS before use.

Quality Control & Analytical Monitoring

To validate the integrity of stored material, use the following self-validating analytical checks.

A. HPLC/LC-MS Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzyl chromophore) and 210 nm (Amine backbone).

-

Pass Criteria: Single peak >95% area.

-

Fail Mode: Appearance of early-eluting peaks (free diamine from hydrolysis) or late-eluting dimers.

-

B. NMR Spectroscopy (Identity)

-

Solvent: DMSO-d6 or

(if HCl salt). -

Key Diagnostic Signals:

-

Benzylic Protons: Singlet at ~5.0-5.1 ppm (2H).

-

Aromatic Ring: Multiplet at ~7.3-7.4 ppm (5H).

-

Loss of Integrity: Disappearance of the benzylic singlet indicates Cbz cleavage. Shift/broadening of the

signals (approx 2.6-2.8 ppm) suggests carbamate/salt formation.

-

References

-

PubChem Compound Summary . (2025). Butane-1,2-diamine.[4][1][2][5] National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal . (2024). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. 2-N-CBZ-BUTANE-1,2-DIAMINE-HCL [1179361-76-2] | King-Pharm [king-pharm.com]

- 2. pusl.lookchem.com [pusl.lookchem.com]

- 3. 2-N-Cbz-Butane-1,2-diamine hydrochloride | 1179361-76-2 | Benchchem [benchchem.com]

- 4. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-butane-1,2-diamine | C4H12N2 | CID 13044357 - PubChem [pubchem.ncbi.nlm.nih.gov]

key physical and chemical properties of 2-N-Cbz-butane-1,2-diamine

An In-Depth Technical Guide to the Core Physicochemical and Handling Properties of 2-N-Cbz-butane-1,2-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-N-Cbz-butane-1,2-diamine, a chiral building block of significant interest to researchers in medicinal chemistry and asymmetric synthesis. The document delves into the core physical and chemical properties, reactivity, and stability of this intermediate. Furthermore, it offers detailed, field-proven protocols for its characterization by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the scientific rationale behind key procedural steps. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective handling, analysis, and application of this versatile compound.

Introduction: The Strategic Value of 2-N-Cbz-butane-1,2-diamine

2-N-Cbz-butane-1,2-diamine, systematically named benzyl N-(1-aminobutan-2-yl)carbamate, is a strategically important bifunctional molecule. Its value is derived from two key structural features: the chiral 1,2-diamine backbone and the orthogonal N-Cbz protecting group. Chiral 1,2-diamines are privileged scaffolds found in numerous biologically active compounds and are extensively used as ligands in asymmetric catalysis.[1][2] The presence of the Carboxybenzyl (Cbz) protecting group on one of the two amines allows for regioselective functionalization of the free primary amine, making it an invaluable intermediate in complex, multi-step syntheses.[3]

This compound is particularly useful in the development of peptide-based drugs and enzyme inhibitors where precise control of stereochemistry and sequential amine derivatization are paramount.[3] This guide will elucidate the foundational properties that underpin its utility and provide practical methodologies for its analysis. The hydrochloride salt (CAS No. 1179361-76-2) is the most commonly supplied form, offering enhanced stability and ease of handling compared to the free base.[4][5]

Core Physicochemical Properties

The effective use of any chemical intermediate begins with a thorough understanding of its fundamental physical properties. These characteristics influence everything from reaction solvent selection to purification strategies and long-term storage.

| Property | Value | Source |

| IUPAC Name | benzyl N-(1-aminobutan-2-yl)carbamate hydrochloride | Benchchem[4] |

| CAS Number | 1179361-76-2 (for hydrochloride salt) | Benchchem[4] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | Benchchem[3][4] |

| Molecular Weight | 258.75 g/mol | Benchchem[3][4] |

| Appearance | White to off-white solid (inferred from related compounds) | Sigma-Aldrich[6] |

| Storage Conditions | 2-8°C, store under inert gas | MySkinRecipes[3] |

Molecular Structure and Chirality

The structure features a chiral center at the C2 position of the butane chain. This stereocenter is critical, as the biological activity of downstream products often depends on a specific enantiomer. The presence of both a protected secondary amine and a free primary amine allows for differentiated reactivity, a cornerstone of modern synthetic strategy.

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure.

-

Aqueous Solubility : The hydrochloride salt form is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol due to the presence of the ammonium salt.

-

Organic Solubility : The benzyl and butane moieties contribute to its solubility in a range of organic solvents, including dichloromethane (DCM), chloroform, and ethyl acetate. The parent Cbz-NH₂ compound, benzyl carbamate, is noted to be soluble in organic solvents.[6]

Thermal Properties

-

Melting Point : As a salt, it is expected to have a relatively high melting point. For reference, the parent protecting group precursor, benzyl carbamate, melts at 86-89 °C.[7]

-

Boiling Point : The parent diamine, butane-1,2-diamine, boils at 138.4 °C.[8] Due to the significantly higher molecular weight and salt character of the title compound, it is expected to decompose at elevated temperatures rather than boil under atmospheric pressure.

Chemical Properties and Reactivity

The N-Cbz Protecting Group: A Gateway to Selectivity

The Cbz group is a classic and robust amine protecting group, renowned for its stability across a wide range of chemical conditions, including both acidic and basic environments.[9] Its primary value lies in its selective removal under mild reductive conditions, most commonly catalytic hydrogenolysis.

This reaction proceeds with high fidelity using hydrogen gas and a palladium-on-carbon catalyst (Pd/C). The process is clean, yielding the deprotected diamine, toluene, and carbon dioxide as byproducts, which are easily removed. This orthogonality to many other protecting groups is a key reason for its widespread use.[9][10]

Reactivity of the Free Primary Amine

The primary amine at the C1 position is a potent nucleophile and the primary site of reactivity. It readily participates in standard amine chemistries, including:

-

Acylation/Amidation : Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

-

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

This selective reactivity is the principal reason for employing this mono-protected diamine in synthesis.[3]

Stability and Storage

The recommendation to store the hydrochloride salt at refrigerated temperatures (2-8°C) under an inert atmosphere suggests a degree of sensitivity.[3] Free vicinal diamines can be susceptible to oxidative degradation, and the Cbz group, while generally stable, can be sensitive to strong Lewis acids.[10] Proper storage is crucial to maintain the compound's purity and prevent degradation over time.

Experimental Protocols for Characterization

Trust in a chemical intermediate is built upon robust analytical validation. The following protocols are designed as self-validating systems for assessing the purity and identity of 2-N-Cbz-butane-1,2-diamine.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is designed to separate the target compound from potential non-polar impurities and starting materials.

Causality Behind Experimental Choices:

-

Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the compound via interactions with the benzyl and butyl groups.

-

Mobile Phase: A gradient of acetonitrile in water is used to elute compounds based on their polarity.

-

Additive (TFA): Trifluoroacetic acid (TFA) is a critical additive. It acts as an ion-pairing agent, forming a neutral complex with the protonated amine, which minimizes peak tailing and results in sharp, symmetrical peaks. It also maintains a low pH, ensuring the amine is consistently protonated.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of 2-N-Cbz-butane-1,2-diamine HCl and dissolve it in 1.0 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (for the benzene ring of the Cbz group).

-

Gradient:

-

0-2 min: 10% B

-

2-17 min: 10% to 90% B

-

17-20 min: 90% B

-

20-22 min: 90% to 10% B

-

22-27 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Verification by ¹H NMR Spectroscopy

¹H NMR is the gold standard for confirming the chemical structure of an organic molecule. While a reference spectrum is not available, the expected chemical shifts and splitting patterns can be predicted with high confidence based on established principles.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing them to be observed.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Spectral Interpretation (Expected Signals):

-

~δ 7.30-7.40 ppm (5H, multiplet): Aromatic protons of the phenyl group on the Cbz moiety.

-

~δ 5.05 ppm (2H, singlet): Benzylic -CH₂- protons of the Cbz group.

-

~δ 3.50-3.80 ppm (1H, multiplet): The -CH- proton at the C2 position, adjacent to the chiral center and two nitrogen atoms.

-

~δ 2.80-3.10 ppm (2H, multiplet): The -CH₂- protons at the C1 position, adjacent to the primary amine.

-

~δ 1.40-1.60 ppm (2H, multiplet): The -CH₂- protons of the ethyl group at C3.

-

~δ 0.90 ppm (3H, triplet): The terminal -CH₃ protons of the ethyl group at C4.

-

Amine/Amide Protons (NH/NH₂): Broad signals whose chemical shifts are highly dependent on concentration and solvent. In DMSO-d₆, the carbamate NH may appear around δ 7.5-8.0 ppm and the -NH₃⁺ protons (for the HCl salt) could be very broad and downfield.

-

Applications in Research and Development

The primary application of 2-N-Cbz-butane-1,2-diamine is as a versatile intermediate in synthetic chemistry. Its utility is particularly pronounced in:

-

Pharmaceutical Synthesis: As a precursor for complex drug candidates that require a chiral diamine core.[3]

-

Asymmetric Catalysis: For the synthesis of novel chiral ligands. The two distinct nitrogen atoms can be functionalized to create bidentate ligands for metal-catalyzed asymmetric reactions.

-

Peptidomimetics: In the construction of non-natural peptide analogues where the diamine serves as a surrogate for an amino acid residue.

Conclusion

2-N-Cbz-butane-1,2-diamine is a high-value chemical tool for scientists engaged in advanced organic synthesis. Its combination of a chiral diamine scaffold and a selectively removable protecting group provides a reliable pathway for the construction of complex molecular architectures. A thorough understanding of its physical properties, chemical reactivity, and appropriate analytical methods, as detailed in this guide, is essential for leveraging its full synthetic potential in drug discovery and materials science.

References

-

Chemsrc. (n.d.). butane-1,2-diamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-N-Cbz-Butane-1,2-diamine hydrochloride. Retrieved from [Link]

-

González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916–1925. Available at: [Link]

-

LookChem. (n.d.). 2-N-Cbz-Butane-1,2-diamine hydrochloride CAS NO.1179361-76-2. Retrieved from [Link]

-

Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138231, 1,2-Butanediamine. Retrieved from [Link]

-

Kattamuri, P. V., & Jørgensen, K. A. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5427–5435. Available at: [Link]

-

Janežič, D., & Smodiš, J. (2019). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 24(15), 2789. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13044357, (2S)-butane-1,2-diamine. Retrieved from [Link]

-

Rachoń, J. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057. Available at: [Link]

-

Pasternak, A., et al. (2014). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 79(15), 7032–7041. Available at: [Link]

-

Pasternak, A., et al. (2014). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 79(15), 7032–7041. Available at: [Link]

-

Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17163–17171. Available at: [Link]

-

Ruiz-Riaguas, A., et al. (2022). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 27(23), 8207. Available at: [Link]

-

Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. Available at: [Link]

-

Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Nature Protocols, 9(5), 1125–1136. Available at: [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.uw.edu.pl [chem.uw.edu.pl]

- 3. 2-N-Cbz-Butane-1,2-diamine hydrochloride [myskinrecipes.com]

- 4. 2-N-Cbz-Butane-1,2-diamine hydrochloride | 1179361-76-2 | Benchchem [benchchem.com]

- 5. 2-N-Cbz-Butane-1,2-diamine hydrochloride, CasNo.1179361-76-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 7. Benzyl carbamate, 98% | Fisher Scientific [fishersci.ca]

- 8. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

The Versatile Chiral Scaffolding of 2-N-Cbz-butane-1,2-diamine: A Technical Guide to its Applications in Synthesis and Catalysis

For researchers, scientists, and professionals in drug development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex molecular architectures. Among these, 2-N-Cbz-butane-1,2-diamine has emerged as a valuable and versatile precursor, offering a unique combination of stereochemical control and synthetic handles. This technical guide provides an in-depth exploration of the applications of this compound, delving into its role in the synthesis of bioactive molecules and the development of novel catalytic systems.

Introduction: Unveiling the Potential of a Cbz-Protected Diamine

2-N-Cbz-butane-1,2-diamine, a chiral 1,2-diamine protected at one of its amino groups with a carboxybenzyl (Cbz) group, is a key intermediate in modern organic synthesis. The presence of the Cbz protecting group allows for the selective functionalization of the free primary amine, while the chiral center at the 2-position provides a foundation for enantioselective transformations. The temporary nature of the Cbz group, which can be readily removed under specific conditions, further enhances its utility as a transient directing group or a precursor to a free diamine.

This guide will illuminate the diverse applications of 2-N-Cbz-butane-1,2-diamine, providing not only a survey of its uses but also detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Molecular Complexity

The applications of 2-N-Cbz-butane-1,2-diamine primarily lie in two key areas: as a foundational element in the synthesis of biologically active molecules and as a precursor for the development of chiral ligands and organocatalysts for asymmetric synthesis.

Synthesis of Bioactive Heterocycles: The Quinoxaline Moiety

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] 2-N-Cbz-butane-1,2-diamine, after deprotection, can serve as the chiral diamine component in this reaction, leading to the formation of chiral quinoxaline derivatives.

The general mechanism for quinoxaline formation involves a double condensation reaction between the diamine and the dicarbonyl compound, followed by an oxidation step to yield the aromatic quinoxaline ring.[3]

Experimental Protocol: Synthesis of a Chiral Quinoxaline Derivative

This protocol outlines a general procedure for the synthesis of a quinoxaline derivative from a 1,2-diamine and a 1,2-diketone, which can be adapted for use with deprotected 2-N-Cbz-butane-1,2-diamine.

Materials:

-

Aryl 1,2-diamine (1 mmol)

-

1,2-diketone (1 mmol)

-

Silica nanoparticles (0.6 g)

-

Ethanol

Procedure:

-

In a mortar, vigorously grind a mixture of the aryl 1,2-diamine (1 mmol), the 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g) at room temperature.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, transfer the reaction mixture to a 25 mL round-bottomed flask.[4]

-

Add 10 mL of hot ethanol and centrifuge the mixture for 20 minutes to separate the silica nanoparticles.[4]

-

Concentrate the supernatant to 5 mL and allow it to stand at room temperature for 4-5 hours.[4]

-

Collect the precipitated product by filtration on a sintered glass funnel, wash with ethanol, and dry.[4]

Diagram: Generalized Quinoxaline Synthesis Workflow

Caption: Workflow for the synthesis of quinoxaline derivatives.

Precursor to Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-diamines are privileged scaffolds for the synthesis of ligands used in asymmetric catalysis. These ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the product. 2-N-Cbz-butane-1,2-diamine serves as a valuable precursor to such ligands. Following deprotection of the Cbz group, the resulting chiral diamine can be further functionalized to create a wide variety of bidentate and tetradentate ligands.

These ligands have shown promise in a range of asymmetric transformations, including:

-

Asymmetric Hydrogenation: Chiral phosphine ligands derived from diamines are widely used in the asymmetric hydrogenation of prochiral olefins and ketones to produce chiral alcohols and other saturated compounds.

-

Asymmetric Epoxidation: Manganese complexes with chiral bis-amino-bis-pyridine ligands have been employed in the asymmetric epoxidation of olefins with high yields and enantioselectivities.[5]

-

Asymmetric Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones can be effectively mediated by chiral ligands derived from 1,2-diamines.[6]

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

A crucial step in utilizing 2-N-Cbz-butane-1,2-diamine for ligand synthesis is the removal of the Cbz protecting group. Hydrogenolysis is a common and effective method for this transformation.

Materials:

-

Cbz-protected amine (starting material, SM)

-

Methanol (MeOH)

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the Cbz-protected amine (e.g., 20.7 mg, 15.0 µmol) in methanol (2 mL).

-

Add 5% Pd/C (e.g., 6.4 mg) to the solution.

-

Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of H₂.

-

After the reaction is complete, filter the catalyst off through a pad of celite.

-

Concentrate the filtrate in vacuo to obtain the deprotected diamine, which can be used in the next step without further purification.

Diagram: Cbz Deprotection and Ligand Synthesis Pathway

Sources

Methodological & Application

use of 2-N-Cbz-butane-1,2-diamine as a chiral building block in synthesis

Application Note: Strategic Utilization of 2-N-Cbz-butane-1,2-diamine as a Chiral Building Block

Executive Summary

2-N-Cbz-butane-1,2-diamine (Benzyl (1-aminobutan-2-yl)carbamate) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from three distinct structural features:

-

Chirality: The C2 stereocenter (available as R or S) allows for the synthesis of enantiopure therapeutics.

-

Orthogonal Differentiation: The presence of a free primary amine at C1 and a Cbz-protected amine at C2 enables sequential, regioselective functionalization without the need for complex protection/deprotection dances.

-

Ethyl Side Chain: The ethyl group at C2 provides lipophilic bulk distinct from the methyl group of alanine-derived diamines or the benzyl group of phenylalanine derivatives, offering unique structure-activity relationship (SAR) profiles in kinase inhibitors and GPCR ligands.

This guide details the handling, synthetic logic, and protocols for utilizing this building block to access chiral heterocycles (piperazines, diazepines) and peptidomimetics.

Strategic Synthetic Logic

The core value of 2-N-Cbz-butane-1,2-diamine lies in its ability to serve as a "linchpin" for convergent synthesis. Unlike symmetric diamines (e.g., 1,2-ethylenediamine), this molecule possesses inherent asymmetry.

-

N1 (Free Amine): Sterically unhindered and nucleophilic. It is the site of the first diversification step (e.g., acylation, reductive amination, or sulfonylation).

-

N2 (Protected Amine): Latent nucleophile. The Cbz group is stable to acidic and basic conditions used to modify N1, but can be removed via hydrogenolysis (H₂/Pd) or Lewis acid catalysis (e.g., AlCl₃/HFIP) to trigger cyclization or secondary functionalization.

Pathway Visualization: Divergent Synthesis